2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group attached to a thiazolopyrimidine core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzyl chloride in the presence of a base, followed by cyclization with a suitable pyrimidine derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Analyse Chemischer Reaktionen
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function . This inhibition leads to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: This compound also exhibits significant biological activities but differs in its structural features and specific applications.
Thiazolo[4,5-d]pyrimidine-2-thione: Known for its antibacterial properties, this compound has a different sulfur-containing group compared to this compound.
The uniqueness of this compound lies in its specific benzylsulfanyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
93354-94-0 |
---|---|
Molekularformel |
C12H10N4S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-benzylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10N4S2/c13-10-9-11(15-7-14-10)18-12(16-9)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |
InChI-Schlüssel |
QKTGLOFMHUQXMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(N=CN=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.